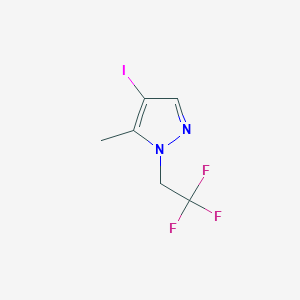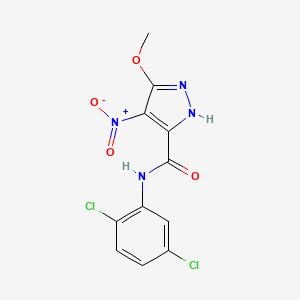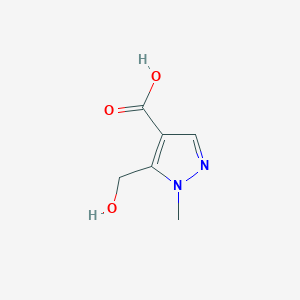![molecular formula C23H30N2O B14923267 N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14923267.png)
N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthyl group and a cyclohexylidene group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide typically involves the condensation of 2-(1-naphthyl)acetohydrazide with 4-(tert-pentyl)cyclohexanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthyl)-N’~1~-[4-(tert-butyl)cyclohexyliden]acetohydrazide
- 2-(1-Naphthyl)-N’~1~-[4-(tert-amyl)cyclohexyliden]acetohydrazide
Uniqueness
2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H30N2O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H30N2O/c1-4-23(2,3)19-12-14-20(15-13-19)24-25-22(26)16-18-10-7-9-17-8-5-6-11-21(17)18/h5-11,19H,4,12-16H2,1-3H3,(H,25,26) |
InChI Key |
OIVIQEFKATZPSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(=NNC(=O)CC2=CC=CC3=CC=CC=C32)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B14923186.png)
![ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923189.png)
![N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B14923191.png)
![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14923199.png)

![2-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B14923216.png)
![methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923229.png)


![N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B14923255.png)
![N'-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14923261.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14923271.png)
![4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923278.png)
![1-ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14923286.png)
